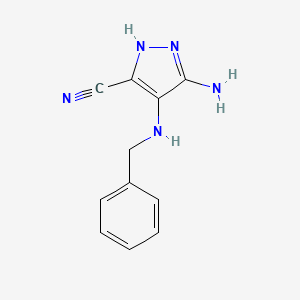

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Descripción

Propiedades

Número CAS |

879223-59-3 |

|---|---|

Fórmula molecular |

C11H11N5 |

Peso molecular |

213.24 g/mol |

Nombre IUPAC |

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile |

InChI |

InChI=1S/C11H11N5/c12-6-9-10(11(13)16-15-9)14-7-8-4-2-1-3-5-8/h1-5,14H,7H2,(H3,13,15,16) |

Clave InChI |

RHGCBSVXKKRFMT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC2=C(NN=C2N)C#N |

Origen del producto |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a molecule of interest in the synthesis of novel heterocyclic compounds. Due to the limited availability of specific experimental spectra in public databases, this guide presents a predicted data set based on established principles and data from analogous structures.[2][3] A comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is also provided.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, the electron-donating amino groups and the electron-withdrawing nitrile group, along with the aromatic benzyl substituent, all influence the final spectrum. The following tables summarize the predicted ¹H and ¹³C NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for pyrazole derivatives.[2]

Predicted ¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | N-H (pyrazole ring) | The pyrazole N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[2][4][5] In DMSO-d₆, it is expected to be significantly deshielded due to hydrogen bonding. |

| 2 | ~7.2 - 7.4 | Multiplet | 5H | Aromatic C-H (benzyl) | The five protons of the phenyl ring of the benzyl group are expected to resonate in this region, typical for aromatic protons. |

| 3 | ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ (at C3) | The chemical shift of amino protons can be variable and the signal is often broad due to quadrupole effects and chemical exchange.[2][6] |

| 4 | ~5.5 - 6.0 | Triplet | 1H | N-H (benzylamino) | This proton is expected to show coupling to the adjacent methylene protons of the benzyl group. Its chemical shift is influenced by the pyrazole ring. |

| 5 | ~4.4 | Doublet | 2H | -CH₂- (benzyl) | These methylene protons are adjacent to the nitrogen of the benzylamino group and will be split by the N-H proton. |

Predicted ¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| 1 | ~150 | C3 (pyrazole) | This carbon is attached to an amino group, which typically causes a downfield shift. |

| 2 | ~140 | C5 (pyrazole) | The carbon of the pyrazole ring attached to the nitrile group is expected to be deshielded. |

| 3 | ~138 | Quaternary C (benzyl) | The ipso-carbon of the phenyl ring. |

| 4 | ~129 | Aromatic C-H (benzyl) | Aromatic carbons of the benzyl group. |

| 5 | ~128 | Aromatic C-H (benzyl) | Aromatic carbons of the benzyl group. |

| 6 | ~127 | Aromatic C-H (benzyl) | Aromatic carbons of the benzyl group. |

| 7 | ~115 | C≡N (nitrile) | The carbon of the nitrile group typically resonates in this region.[3] |

| 8 | ~90 | C4 (pyrazole) | This carbon is attached to the benzylamino group. |

| 9 | ~45 | -CH₂- (benzyl) | The methylene carbon of the benzyl group. |

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile.

Sample Preparation

-

Weigh approximately 5-10 mg of the high-purity compound.[2]

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for pyrazole derivatives.[2][3] Other deuterated solvents like chloroform (CDCl₃) or methanol (CD₃OD) may be used, but solubility and the potential for proton exchange should be considered.[2][6]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

NMR Instrument Parameters (for a 400 MHz Spectrometer)

The following are recommended starting parameters and may require optimization based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

-

Acquisition Time: 2-4 seconds.[2]

-

Relaxation Delay (d1): 1-5 seconds.[2]

-

Number of Scans (ns): 16-64 scans to achieve an adequate signal-to-noise ratio.[2]

-

Spectral Width (sw): A range of 0-14 ppm is typically sufficient.[2]

-

Temperature: 298 K (25 °C).[2]

For ¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width (sw): A range of 0-200 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Key Structural Features and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of the target compound.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, grounded in the analysis of similar chemical structures. The detailed experimental protocol offers a robust starting point for researchers to acquire high-quality data for this and related compounds. A thorough understanding and application of NMR spectroscopy are critical for the unambiguous structural determination of novel pyrazole derivatives, which in turn is fundamental for advancing drug discovery and development efforts.

References

-

Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3177-3189. Available at: [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. Available at: [Link]

-

Nikpassand, M., Zare, K., & Varma, R. S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 758077. Available at: [Link]

-

Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 543-551. Available at: [Link]

-

Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. ResearchGate. Available at: [Link]

-

Amine protons on NMR : r/OrganicChemistry - Reddit. (2023). Reddit. Available at: [Link]

Sources

- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. reddit.com [reddit.com]

"mechanism of formation for 4-amino substituted pyrazole-5-carbonitriles"

This guide details the specific mechanistic formation of 4-amino-pyrazole-5-carbonitriles , a scaffold distinct from the more common 5-amino-4-cyano isomers. The formation relies heavily on the Thorpe-Ziegler cyclization strategy, utilizing arylazomalononitriles (or related hydrazones) and

Executive Summary & Structural Distinction

In pyrazole chemistry, regioselectivity is critical. The reaction of hydrazines with ethoxymethylenemalononitrile typically yields 5-amino-pyrazole-4-carbonitriles (via initial attack at the vinyl ether).[1] However, the target scaffold—4-amino-pyrazole-5-carbonitrile —requires a different synthetic logic where the amino group is generated during the ring closure, typically from a nitrile group via the Thorpe-Ziegler reaction .

This guide focuses on the N-alkylation/Cyclization cascade of arylhydrazones, the most robust route to this specific substitution pattern.

-

Target Core: 1-Aryl-4-amino-1H-pyrazole-5-carbonitrile.

-

Key Reaction: Intramolecular Thorpe-Ziegler cyclization of

-alkylated arylazomalononitriles. -

Critical Precursors: Aryl diazonium salts, Malononitrile (or

-cyanoketones), and Chloroacetonitrile.

Mechanistic Pathways

Pathway A: The Thorpe-Ziegler Cascade (Primary Route)

This pathway constructs the pyrazole ring while simultaneously establishing the 4-amino and 5-cyano functionalities.

Step 1: Japp-Klingemann Condensation (Precursor Synthesis)

The process begins with the coupling of an aryl diazonium salt with an active methylene compound (typically malononitrile) to form an arylazomalononitrile intermediate.

-

Mechanism: The active methylene carbon attacks the terminal nitrogen of the diazonium species.

-

Outcome: Formation of the hydrazone tautomer (

), which is thermodynamically favored over the azo form.

Step 2: N-Alkylation

The hydrazone intermediate is treated with chloroacetonitrile in the presence of a base (e.g., Triethylamine or

-

Site of Attack: The base deprotonates the hydrazone

. The resulting anion attacks the methylene carbon of chloroacetonitrile via -

Intermediate:

-(Cyanomethyl)-arylhydrazonomalononitrile.-

Structure:

-

Step 3: Intramolecular Thorpe-Ziegler Cyclization

This is the ring-closing step that defines the regiochemistry.

-

Anion Formation: Base generates a carbanion at the active methylene of the newly added cyanomethyl group (

). -

Nucleophilic Attack: This carbanion attacks the carbon of one of the nitrile groups on the malononitrile moiety.

-

Ring Closure: The attack forms a 5-membered ring. The nitrile carbon is converted into an imine anion (

). -

Tautomerization: The imine tautomerizes to the stable enamine (aromatic amine), yielding the 4-amino group.

-

Final Substitution:

-

N1: Derived from the hydrazine nitrogen (bearing the Aryl group).

-

C5: Derived from the chloroacetonitrile methylene (bearing the 5-cyano group).

-

C4: Derived from the attacked nitrile carbon (bearing the 4-amino group).

-

C3: Derived from the central carbon of the malononitrile (bearing the remaining substituent, e.g., 3-cyano ).

-

Pathway B: Variation for 3-Substituted Analogs

By replacing malononitrile in Step 1 with other active methylenes (e.g., benzoylacetonitrile), the substituent at C3 can be altered (e.g., to a phenyl group), while the 4-amino-5-cyano core remains intact via the same chloroacetonitrile cyclization logic.

Visualization of the Reaction Mechanism

The following diagram maps the atomic flow from precursors to the final 4-amino-5-cyano pyrazole core.

Caption: Step-wise construction of the 4-amino-3,5-dicyanopyrazole scaffold via the Thorpe-Ziegler route.

Experimental Protocol

This protocol is validated for the synthesis of 4-amino-1-aryl-3,5-dicyanopyrazoles .

Phase 1: Preparation of Arylazomalononitrile

-

Diazotization: Dissolve the aniline derivative (10 mmol) in HCl (6 M, 6 mL) at 0–5 °C. Add

(10 mmol) solution dropwise. Stir for 15 min. -

Coupling: Prepare a solution of malononitrile (10 mmol) and sodium acetate (30 mmol) in ethanol/water (1:1, 20 mL).

-

Addition: Add the diazonium solution to the malononitrile mixture dropwise at 0 °C with vigorous stirring.

-

Isolation: A yellow/orange precipitate (arylazomalononitrile) forms immediately. Filter, wash with water, and dry.

Phase 2: Cyclization to Pyrazole

-

Setup: Dissolve the arylazomalononitrile (5 mmol) in DMF (10 mL) or Ethanol (20 mL).

-

Reagents: Add Chloroacetonitrile (5.5 mmol) and Triethylamine (TEA) (10 mmol). Note: TEA acts as both the base for alkylation and the catalyst for the Thorpe-Ziegler cyclization.

-

Reaction: Heat the mixture at reflux (80–90 °C) for 1–4 hours. Monitor by TLC (formation of a fluorescent spot is common).

-

Workup: Pour the reaction mixture into ice-cold water (50 mL).

-

Purification: The product usually precipitates as a solid. Filter and recrystallize from ethanol/DMF. If oil forms, extract with ethyl acetate.

Optimization Table

| Variable | Recommended Condition | Mechanistic Rationale |

| Solvent | Ethanol or DMF | Polar solvents stabilize the ionic intermediates during alkylation and cyclization. |

| Base | Triethylamine (TEA) | Sufficient basicity to deprotonate the hydrazone ( |

| Temperature | Reflux (80–90 °C) | Required to overcome the activation energy of the intramolecular nitrile attack (Thorpe-Ziegler). |

| Reagent | Chloroacetonitrile | Provides the 2-carbon unit ( |

Troubleshooting & Critical Controls

-

Regioselectivity Check: Ensure the product is not the 5-amino-4-cyano isomer.

-

Diagnostic: The 4-amino-5-cyano isomer typically shows an amino

signal at

-

-

Failure to Cyclize: If the intermediate

-alkylated product is isolated but does not cyclize, increase the base strength (e.g., use -

Alternative 3-Substituents: To synthesize 4-amino-3-phenyl-5-cyanopyrazole , replace malononitrile in Phase 1 with benzoylacetonitrile . The rest of the protocol remains identical.

References

-

Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole Source: Journal of Chemical Research Key Insight: Defines the primary Thorpe-Ziegler route using arylazomalononitrile and chloroacetonitrile. [2]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: Molecules (MDPI) Key Insight: Demonstrates the versatility of the reaction using different active methylene precursors to alter the C3 substituent.

-

Thorpe-Ziegler Reaction Mechanism Source: BenchChem / Organic Reactions Key Insight: Provides the fundamental mechanistic grounding for the nitrile-to-amine ring closure.

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (Contrast) Source: Scientific Research Publishing Key Insight: Describes the competing common isomer formation, useful for understanding what to avoid.

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-1H-pyrazole-5-carbonitrile Derivatives

Abstract

The 3-amino-1H-pyrazole-5-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a multitude of bioactive compounds and functional materials.[1][2] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing this privileged heterocyclic system. We will delve into the mechanistic underpinnings of each synthetic route, offer detailed, field-proven experimental protocols, and present a comparative analysis of the various approaches. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of these valuable pyrazole derivatives.

Introduction: The Significance of the 3-Amino-1H-pyrazole-5-carbonitrile Core

The pyrazole nucleus is a prominent feature in a wide array of pharmaceuticals, agrochemicals, and dyes.[2][3] The specific substitution pattern of a 3-amino and a 5-cyano group (or 4-cyano, depending on the numbering convention, which can be ambiguous in the literature) on the pyrazole ring imparts unique chemical reactivity, allowing for extensive functionalization.[4] These derivatives are key intermediates in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, many of which exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The pursuit of efficient, scalable, and regioselective syntheses of 3-amino-1H-pyrazole-5-carbonitrile derivatives is therefore a critical endeavor in modern organic and medicinal chemistry.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of 3-amino-1H-pyrazole-5-carbonitrile derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. We will discuss the most prevalent and effective strategies in detail.

Cyclocondensation of Hydrazine with β-Ketonitriles

One of the most traditional and widely used methods for the synthesis of 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. This approach is a variant of the classic Knorr pyrazole synthesis.[5][6]

Mechanism: The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine then yields the stable aromatic pyrazole ring.

Diagram: Mechanism of β-Ketonitrile and Hydrazine Cyclocondensation

Caption: General mechanism for the synthesis of 3-aminopyrazoles from β-ketonitriles.

Experimental Protocol: Synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile [7][8][9]

This protocol is adapted from a general procedure involving the reaction of a 3-oxo-3-arylpropanenitrile with hydrazine.

-

Preparation of the Intermediate: A mixture of 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) is prepared. This leads to the formation of an adduct, (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile.[7][8]

-

Reaction with Hydrazine: To the resulting adduct (10 mmol), an excess of hydrazine hydrate (3 mL) is added, and the mixture is stirred for approximately 3 minutes. This reaction is exothermic.[7]

-

Cooling and Precipitation: The reaction mixture is allowed to cool to room temperature, during which a precipitate forms.[7]

-

Cyclization: The intermediate precipitate is filtered, and then refluxed in dioxane to induce cyclization, yielding the final product, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[7][8]

-

Isolation and Purification: The product is isolated by filtration and can be further purified by recrystallization from a suitable solvent like n-propanol.[7]

Data Presentation: Yields of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles

| Aryl Substituent (Ar) | Yield (%) | Reference |

| Phenyl | Good | [7][8] |

| 4-Chlorophenyl | Good | [7][8] |

| 2-Thienyl | 93% | [7] |

Reaction of (Ethoxymethylene)malononitrile with Hydrazines

This method provides a highly regioselective and efficient route to 5-amino-1-substituted-1H-pyrazole-4-carbonitriles.[10] The use of (ethoxymethylene)malononitrile as the three-carbon building block is particularly advantageous due to its reactivity.

Mechanism: The reaction is proposed to initiate with a Michael-type addition of the most nucleophilic nitrogen of the hydrazine to the β-carbon of the (ethoxymethylene)malononitrile.[10] This is followed by the elimination of ethanol to form an alkylidene hydrazide intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto one of the nitrile groups, followed by tautomerization, affords the final 5-aminopyrazole product. This pathway exclusively yields the 5-amino regioisomer, with no formation of the 3-amino isomer being observed.[10]

Diagram: Synthesis from (Ethoxymethylene)malononitrile

Caption: Regioselective synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [10]

-

Reaction Setup: To a solution of phenylhydrazine (1.0 mmol) in ethanol (2 mL), (ethoxymethylene)malononitrile (1.0 mmol) is added.

-

Reaction Conditions: The reaction mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting solid product is purified by recrystallization from ethanol to give the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Data Presentation: Yields for Various Aryl Hydrazines [10]

| Aryl Hydrazine | Yield (%) |

| Phenylhydrazine | 93% |

| 4-Fluorophenylhydrazine | 85% |

| 4-(Trifluoromethyl)phenylhydrazine | 78% |

| 4-Methoxyphenylhydrazine | 88% |

Multicomponent Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules in a single step.[11] Several MCRs have been developed for the synthesis of 3-amino-1H-pyrazole-5-carbonitrile derivatives.

A common three-component approach involves the reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a catalyst.[12][13][14]

Mechanism: The reaction typically begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylmethylenemalononitrile intermediate. Subsequently, a Michael addition of the hydrazine to this intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the final pyrazole product.

Diagram: Three-Component Synthesis Workflow

Caption: Workflow for the three-component synthesis of 3-aminopyrazoles.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis [14]

-

Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of piperidine in ethanol.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at 140°C for 2 minutes.[14]

-

Isolation: After cooling, the resulting solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization if necessary.

Synthesis from Malononitrile Dimer

An alternative route utilizes the malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) as a key starting material.[4][15]

Mechanism: The reaction involves the direct condensation of the malononitrile dimer with hydrazine. The hydrazine attacks one of the nitrile groups and the adjacent carbon, leading to cyclization and the formation of the pyrazole ring with the elimination of a molecule of ammonia.

Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile [4]

-

Reaction Setup: Malononitrile dimer is reacted with hydrazine.[4]

-

Reaction Conditions: The specific reaction conditions, such as solvent and temperature, can be optimized but often involve heating the reactants in a suitable solvent.

-

Work-up and Purification: Standard work-up procedures are followed to isolate the product, which can then be purified by recrystallization.

Conclusion

The synthesis of 3-amino-1H-pyrazole-5-carbonitrile derivatives is a well-established field with several reliable and efficient methods at the disposal of synthetic chemists. The choice between cyclocondensation of β-ketonitriles, reaction with (ethoxymethylene)malononitrile, multicomponent reactions, or synthesis from malononitrile dimer will depend on the specific synthetic goals, including desired substitution patterns, scalability, and atom economy. The methodologies outlined in this guide provide a solid foundation for researchers to access this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018-01-12). Available from: [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018-01-25). Available from: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. Available from: [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - MDPI. (2020-11-14). Available from: [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023-12-28). Available from: [Link]

-

Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles - ResearchGate. Available from: [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - SCIRP. Available from: [Link]

-

(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. Available from: [Link]

-

Substrate scope of the 3‐aminopyrazoles. Reaction conditions: 1... - ResearchGate. Available from: [Link]

-

Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

-

Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023-08-08). Available from: [Link]

-

Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... - ResearchGate. Available from: [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. (2021-11-11). Available from: [Link]

- US2759949A - J-amino-x-cyanopyrazole and method - Google Patents.

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available from: [Link]

-

The Role of 1H-Pyrazole-3-carbonitrile in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. (2026-02-08). Available from: [Link]

-

Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. (2024-05-06). Available from: [Link]

-

1h-pyrazole-3-amino-4-carbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - ResearchGate. (2025-10-15). Available from: [Link]

Sources

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. name-reaction.com [name-reaction.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

Characterization of Novel Pyrazole Carbonitrile Compounds: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The incorporation of a carbonitrile (cyanide) group onto this privileged scaffold often enhances the biological potency and modulates the pharmacokinetic profile of the resulting compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic characterization of novel pyrazole carbonitrile compounds, from rational design and synthesis to in-depth biological evaluation. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to empower your research endeavors.

Part 1: Rational Design and Synthesis of Pyrazole Carbonitrile Derivatives

A successful drug discovery campaign commences with the strategic design and efficient synthesis of a library of diverse yet related compounds. The integration of computational modeling with advanced synthetic methodologies is paramount in accelerating this process.

In Silico-Guided Molecular Design

Before embarking on chemical synthesis, leveraging in silico tools can significantly refine the selection of target molecules, thereby conserving resources and enhancing the probability of success.[4] Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are two powerful computational techniques in this regard.

A typical in silico workflow begins with the identification of a biological target, for instance, a protein kinase implicated in a specific cancer signaling pathway.[5] Molecular docking simulations are then employed to predict the binding affinity and orientation of virtual pyrazole carbonitrile derivatives within the active site of the target protein.[6] This allows for the prioritization of compounds with the highest predicted potency.

QSAR models, on the other hand, establish a mathematical relationship between the structural features of a series of compounds and their biological activity.[7] By analyzing existing data, QSAR can predict the activity of yet-to-be-synthesized molecules, guiding the design of compounds with improved properties.

Experimental Protocol: In Silico Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

-

-

Ligand Preparation:

-

Generate the 3D structures of the pyrazole carbonitrile derivatives.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically the active site.

-

Run the docking algorithm to generate multiple binding poses for each ligand.

-

-

Analysis:

-

Score the poses based on their predicted binding energy.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-scoring ligands and the protein to understand the structural basis of binding.[8]

-

The Power of Multicomponent Reactions in Synthesis

For the synthesis of pyrazole carbonitrile libraries, one-pot multicomponent reactions (MCRs) are often the strategy of choice.[5][9] MCRs offer several advantages over traditional multi-step synthesis, including:

-

Efficiency: Multiple bonds are formed in a single reaction vessel, reducing reaction time and purification steps.[10]

-

Atom Economy: Most of the atoms of the reactants are incorporated into the final product, minimizing waste.

-

Diversity: A wide range of products can be generated by simply varying the starting materials.[10]

A common and efficient MCR for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[2]

Experimental Protocol: One-Pot Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

-

Reaction Setup: In a round-bottom flask, combine the desired benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the appropriate phenylhydrazine derivative (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.[2]

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. The choice of catalyst is crucial for reaction efficiency and can range from simple bases like piperidine to more sophisticated nanocatalysts.[9][11]

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 55°C) for the required time (typically 15-60 minutes).[2]

-

Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Table 1: Comparison of Catalysts for the Synthesis of Pyrazole Carbonitriles

| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |

| LDH@PTRMS@DCMBA@CuI | 15 min | 93 | H2O/EtOH, 55°C | [2] |

| Fe3O4@SiO2@Tannic acid | 10-20 min | 90-98 | Solvent-free, 80°C | [12] |

| NaCl | 15-25 min | 88-95 | Aqueous media, RT | [13] |

| Nano-sulfated zirconia | 15-30 min | 90-96 | Solvent-free, 80°C | [14] |

Part 2: Comprehensive Structural and Physicochemical Characterization

Unambiguous structural elucidation is a non-negotiable step in the characterization of any novel compound. A combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. For pyrazole derivatives, specific chemical shifts and coupling patterns provide valuable structural information. For instance, the proton on the pyrazole ring typically appears as a singlet in the aromatic region. The presence of tautomers in N-unsubstituted pyrazoles can sometimes lead to complex spectra, which can be resolved using variable temperature NMR studies.[8][15] 2D NMR techniques like HSQC and HMBC are used to confirm assignments and establish connectivity.[16]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For pyrazole carbonitriles, the characteristic stretching vibration of the nitrile group (C≡N) is a strong, sharp band typically observed in the range of 2200-2260 cm⁻¹.[17] Other important bands include those for N-H, C=N, and C=C stretching vibrations of the pyrazole ring.[18]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive 3D structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the regiochemistry of substitution on the pyrazole ring.

Part 3: In-Depth Biological Evaluation

The ultimate goal of synthesizing novel pyrazole carbonitrile compounds is to identify those with promising biological activity. A tiered approach to screening, starting with in vitro assays, is typically employed.

Antimicrobial Activity Assessment

Many pyrazole derivatives have shown significant antimicrobial properties.[19] The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's ability to inhibit the growth of a particular microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Culture the bacterial or fungal strain of interest overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the pyrazole carbonitrile compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Table 2: Examples of Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 | |

| Compound 9 (a pyrazoline) | Staphylococcus aureus MDR | 4 | [21] |

| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | [20] |

Anticancer and Kinase Inhibition Assays

The anticancer potential of pyrazole carbonitriles is often linked to their ability to inhibit protein kinases, which are key regulators of cell signaling pathways that are frequently dysregulated in cancer.[22][23]

Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the kinase enzyme, a suitable substrate, and varying concentrations of the pyrazole carbonitrile inhibitor.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a specific period.

-

Detection: Measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 3: Examples of Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 43 | PI3 Kinase | 0.25 | MCF7 (Breast) | [23] |

| Compound 29 | CDK2/cyclin A2 | 10.05 (HepG2) | - | [23] |

| Compound 67 | Aurora-A kinase | 0.16 | HCT116 (Colon) | |

| Compound 49 | EGFR | 0.26 | - | |

| Compound 49 | HER-2 | 0.20 | - |

Mechanism of Action: ATP-Competitive vs. Non-Competitive Inhibition

Kinase inhibitors can be broadly classified based on their mechanism of action relative to ATP, the co-substrate for all kinases.

-

ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, directly competing with endogenous ATP.

-

Non-competitive (or allosteric) inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

Determining the mechanism of inhibition is crucial for understanding the inhibitor's mode of action and for guiding further optimization. This can be achieved by performing the kinase inhibition assay at different ATP concentrations. For an ATP-competitive inhibitor, the apparent IC50 value will increase with increasing ATP concentration.

Part 4: Integrated Workflow and Future Perspectives

The characterization of novel pyrazole carbonitrile compounds is a multidisciplinary endeavor that benefits from an integrated workflow.

The future of pyrazole carbonitrile research lies in the continued synergy between computational and experimental approaches. The use of artificial intelligence and machine learning will further refine in silico predictions, while the development of novel, sustainable catalytic systems will streamline their synthesis. Ultimately, a deep understanding of the structure-activity relationships will pave the way for the development of the next generation of pyrazole-based therapeutics.

References

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). Research Journal of Pharmacy and Technology.

- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.).

- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (n.d.). Mayo Clinic.

- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C

- Design, in silico study, synthesis and evaluation of hybrid pyrazole substituted 1,3,5-triazine derivatives for antimalarial activity. (2024). PubMed.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.

- Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).

- Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C

- Substrate scope for pyrano[2,3-c]pyrazoles synthesis catalyzed by [18-C-6H 3 O + ][OH − ] under ultrasonic irradiation. (n.d.).

- Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives c

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. (2025).

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.).

- Pyrazoles as anticancer agents: Recent advances. (2023).

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Royal Society of Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity. (2025). PubMed.

- NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. (n.d.).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).

- Efficient one-pot synthesis of pyrazoles catalyzed by nano-crystalline solid acid catalyst. (2014).

- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.

- Workflow and Methods of In Silico Analysis of Compounds Isolated From Medicinal Plants. (2022). Taylor & Francis Online.

- In the IR-spectra, characteristic absorption bands are observed in the... (n.d.).

- SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. (2014). Acta Poloniae Pharmaceutica – Drug Research.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023).

- Toward Full-Stack In Silico Synthetic Biology: Integrating Model Specification, Simulation, Verification, and Biological Compilation. (2010).

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.

- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI.

- A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B.

- AutoClickChem: Click Chemistry in Silico. (2012).

- Pyrazole(288-13-1) IR Spectrum. (n.d.). ChemicalBook.

- 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[1H NMR] - Spectrum. (n.d.). Spectrum.

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). PubMed.

- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).

- The 2D-QSAR study, Drug likeness and in-silico ADMET prediction of about 3,5-diaryl-1H-pyrazole derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2021). RHAZES: Green and Applied Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]

- 5. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. matchemmech.com [matchemmech.com]

- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. oiccpress.com [oiccpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

A Technical Guide to the Computational Modeling of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile: From Quantum Mechanics to Target Interaction

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the computational modeling of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a representative member of the medicinally significant pyrazole class of heterocyclic compounds.[1][2][3][4] Recognizing the pyrazole scaffold's prevalence in FDA-approved drugs for cancer, inflammation, and other conditions, this document outlines a rigorous in silico evaluation pipeline designed for researchers in drug discovery.[2][5] The guide details the rationale and execution of fundamental computational techniques, including Density Functional Theory (DFT) for ligand electronic structure analysis, molecular docking to predict binding modes with a relevant biological target (Janus Kinase 2), and molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex. Furthermore, it incorporates protocols for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the molecule's drug-like properties. Each section is structured to provide not only the procedural steps but also the underlying scientific causality, ensuring that the protocols are self-validating and grounded in established best practices.

Introduction: The Rationale for a Multi-faceted Computational Approach

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][5] Its synthetic accessibility and versatile structure allow for the development of potent and selective modulators of various biological targets.[3][4] The subject of this guide, 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, contains key pharmacophoric features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile group), and an aromatic system—that suggest potential interactions with protein active sites.

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to prioritize lead compounds and elucidate molecular behavior before committing to costly experimental synthesis and testing.[6] This guide presents an integrated workflow that leverages a suite of computational methods to build a comprehensive profile of the target molecule.

Workflow Overview

The computational pipeline is designed as a multi-stage funnel, starting with the intrinsic properties of the ligand and progressively moving towards its dynamic interaction with a biological system. This hierarchical approach ensures that each subsequent, more computationally expensive step is justified by the results of the previous one.

Caption: High-level overview of the integrated computational modeling workflow.

Ligand Preparation and Quantum Mechanical Analysis

Expertise & Causality: Before assessing a molecule's interaction with a biological target, it is crucial to understand its intrinsic electronic and geometric properties. Density Functional Theory (DFT) provides a robust quantum mechanical description of the molecule's ground state, offering insights into its stability, reactivity, and electrostatic potential—key determinants of molecular recognition.[7][8] An accurately optimized geometry is paramount for subsequent docking studies, as it ensures the ligand conformation is energetically favorable.

Protocol: DFT Geometry Optimization and Electronic Property Calculation

This protocol uses the ORCA software package, a powerful and efficient quantum chemistry program, but the principles are transferable to other software like Gaussian or NWChem.

-

Initial Structure Generation:

-

Draw the 2D structure of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile in a molecular editor such as ChemDraw or Avogadro.

-

Convert the 2D structure to a 3D conformation and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94). Save the coordinates in an XYZ file (ligand.xyz).

-

-

DFT Input File Creation:

-

Create a text file named orca_dft.inp.

-

The following input specifies a geometry optimization followed by a frequency calculation using the B3LYP functional and the def2-SVP basis set, a widely used combination for reliable results on organic molecules.[9] The CPCM solvent model for water is included to simulate an aqueous environment.

-

-

Execution and Analysis:

-

Run the calculation from the command line: orca orca_dft.inp > orca_dft.out.

-

Validation: Confirm the optimization was successful by searching the output file for "OPTIMIZATION RUN DONE" and ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a saddle point rather than a true energy minimum.

-

Extract key data from the output file, such as the final optimized energy, HOMO-LUMO energies, and dipole moment.

-

Data Presentation: Key Quantum Chemical Descriptors

| Parameter | Value | Significance |

| Final Single Point Energy (a.u.) | [Calculated Value] | The electronic energy of the optimized geometry. |

| HOMO Energy (eV) | [Calculated Value] | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | [Calculated Value] | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | [Calculated Value] | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | [Calculated Value] | Measures the molecule's overall polarity, influencing solubility and binding. |

Target Identification and Preparation

Expertise & Causality: The biological activity of the pyrazole scaffold is broad, with many derivatives acting as kinase inhibitors.[1][3][10][11] Specifically, pyrazole-containing compounds like Ruxolitinib are potent inhibitors of Janus kinases (JAKs), which are critical mediators in cytokine signaling pathways implicated in cancer and autoimmune diseases.[10][12] Therefore, the Janus Kinase 2 (JAK2) is selected as a highly relevant and well-validated target for this computational study.[13][14][15][16] A high-resolution crystal structure is essential for accurate docking, providing a precise map of the active site.

Protocol: Receptor Structure Preparation

This protocol uses a structure from the Protein Data Bank (PDB) and prepares it for docking.

-

Fetch Protein Structure:

-

Clean and Prepare the Receptor:

-

Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

-

Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.

-

Inspect the protein for missing residues or atoms. If necessary, use modeling tools to repair gaps in the structure.

-

Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4.

-

Save the cleaned protein structure as a new PDB file (receptor_cleaned.pdb). This step is critical to ensure correct hydrogen bonding networks are established during docking.

-

Molecular Docking Simulation

Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19] It employs a scoring function to estimate the binding affinity, allowing for the ranking of different poses and molecules.[20] AutoDock Vina is a widely cited and robust tool for this purpose due to its speed and accuracy.[21][22] The process requires defining a specific search space (a "grid box") around the active site to focus the computational effort where binding is expected.

Protocol: Predicting the Binding Pose with AutoDock Vina

-

Prepare Ligand and Receptor for Vina:

-

Use AutoDock Tools (MGLTools) or a similar utility to convert the optimized ligand structure (from DFT) and the cleaned receptor structure into the PDBQT format. This format includes partial charges and atom type definitions required by Vina.

-

prepare_ligand4.py -l ligand.pdb -o ligand.pdbqt

-

prepare_receptor4.py -r receptor_cleaned.pdb -o receptor.pdbqt

-

-

Define the Docking Grid Box:

-

In AutoDock Tools, load the receptor.pdbqt.

-

Identify the key active site residues. For JAK2, these typically include the hinge region residues (e.g., Leu932) and the gatekeeper residue (e.g., Met929).[23] The location of the co-crystallized ligand in the original PDB file is the best guide.

-

Center the grid box on the active site and adjust its dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.

-

Record the coordinates for the center of the box and its size.

-

-

Create Vina Configuration File:

-

Create a text file named config.txt with the following parameters:

-

The exhaustiveness parameter controls the thoroughness of the search; a value of 16 is a good balance between speed and accuracy.

-

-

Run Vina and Analyze Results:

-

Execute Vina from the command line: vina --config config.txt --log log.txt

-

The log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted poses. Lower, more negative values indicate stronger predicted binding.

-

The results.pdbqt file contains the coordinates of the predicted binding poses. Visualize this file along with the receptor in PyMOL or Chimera to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Caption: Predicted interactions between the ligand and key JAK2 active site residues.

Molecular Dynamics (MD) Simulation

Expertise & Causality: While docking provides a static snapshot of binding, it does not account for the dynamic nature of proteins or the influence of solvent. MD simulations model the movement of atoms over time, providing critical insights into the stability of the predicted protein-ligand complex.[6] An unstable complex in an MD simulation may indicate a false positive from docking. This protocol uses GROMACS, a high-performance and widely used MD engine.[24][25]

Protocol: Assessing Complex Stability with GROMACS

This protocol provides a streamlined overview. Detailed tutorials are available and highly recommended for new users.[26][27][28][29]

-

System Preparation:

-

Complex Creation: Combine the coordinates of the receptor (receptor.pdbqt) and the best-ranked ligand pose from Vina (results.pdbqt, model 1) into a single PDB file (complex.pdb).

-

Force Field Selection: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand. The ligand requires parameterization to generate a topology file compatible with the protein force field. This is a critical step often performed using servers like the CGenFF server.

-

Solvation: Place the complex in a periodic box of appropriate size (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Workflow:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

-

Equilibration (NVT and NPT):

-

Conduct a short simulation (e.g., 1 ns) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

Follow with a longer simulation (e.g., 5-10 ns) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 bar). The position restraints are gradually released.

-

-

-

Production MD Run:

-

Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). Save coordinates at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, converging RMSD plot for both indicates the complex is not undergoing major conformational changes and remains intact.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

-

Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein over the simulation trajectory. Persistent hydrogen bonds observed in docking support a stable binding mode.

-

Data Presentation: Key MD Simulation Metrics

| Metric | Typical Result for a Stable Complex | Interpretation |

| Protein Backbone RMSD | Plateaus after an initial rise, fluctuating around a stable average (e.g., < 3 Å). | The overall protein structure is stable in the presence of the ligand. |

| Ligand RMSD (relative to protein) | Fluctuates around a low, stable value (e.g., < 2 Å). | The ligand remains bound in the active site and does not diffuse away. |

| Intermolecular H-Bonds | Key H-bonds identified in docking are maintained for a high percentage of the simulation time. | Specific, directional interactions are stable and contribute to binding affinity. |

In Silico ADMET Prediction

Expertise & Causality: A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[30] Predicting these properties early can prevent the costly failure of drug candidates in later stages.[31] Web-based tools like SwissADME provide rapid and reliable predictions based on a molecule's structure.[32][33][34]

Protocol: Druggability Assessment with SwissADME

-

Access the Tool: Navigate to the SwissADME website ([Link]).[30][32]

-

Input the Molecule: Paste the SMILES string of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile into the input field.

-

Run Prediction: Execute the analysis.

-

Interpret the Results:

-

Physicochemical Properties: Check properties like Molecular Weight (MW), LogP (lipophilicity), and the number of H-bond donors/acceptors.

-

Lipinski's Rule of Five: Assess compliance with this rule, which is a common filter for oral bioavailability. A compound is likely to be orally bioavailable if it violates no more than one of the following: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

-

Pharmacokinetics: Review predictions for GI absorption (expected to be high) and Blood-Brain Barrier (BBB) permeation.

-

Medicinal Chemistry Friendliness: Check for any alerts regarding undesirable chemical features (e.g., PAINS - Pan-Assay Interference Compounds).

-

Conclusion and Future Directions

This guide has outlined a comprehensive and logically sequenced computational workflow for the characterization of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, a multi-dimensional profile of the molecule can be generated.[6][35]

The findings from this in silico pipeline—including the molecule's electronic properties, its predicted binding mode and affinity for JAK2, the stability of the resulting complex, and its drug-like characteristics—provide a strong, data-driven foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and in vitro assays to confirm its inhibitory activity against JAK2 and to validate the computational predictions.

References

-

Alam, M., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

-

Luo, W., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 177, 130-144. Available at: [Link]

-

Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 114-123. Available at: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

-

Bioinformatics Review. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

-

Schenkel, L. B., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(22), 10048-10061. Available at: [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

-

Schenkel, L. B., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10048-10061. Available at: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

-

Singh, U. P., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3326. Available at: [Link]

-

Chemistry Notes. (2024). How to Perform Molecular Docking? Easy Steps. Available at: [Link]

-

Akue, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 2097-2115. Available at: [Link]

-

Singh, D. I. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(14), 1603-1625. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

ResearchGate. (n.d.). (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... [Image]. Available at: [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. Available at: [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Available at: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

Bioinformatics With BB. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial. Class Central. Available at: [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Available at: [Link]

-

RCSB PDB. (2021). 7RN6: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. Available at: [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Available at: [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]

-

IGI Global. (2026). What is SwissADME. Available at: [Link]

-

Wikipedia. (n.d.). Janus kinase 2. Available at: [Link]

-

Gunes, H., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 319-328. Available at: [Link]

-

Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. Available at: [Link]

-

RCSB PDB. (2022). 7LL4: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to PN5-114. Available at: [Link]

-

ResearchGate. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Available at: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Available at: [Link]

-

Udemy. (n.d.). Molecular Docking. Available at: [Link]

-

YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. Available at: [Link]

-

Trott, O., & Olson, A. J. (2009). AutoDock Vina Manual. Available at: [Link]

-

GROMACS. (2025). User guide - GROMACS 2025.1 documentation. Available at: [Link]

-

Lupardus, P. J., et al. (2014). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences, 111(22), 8025-8030. Available at: [Link]

-

GROMACS. (2025). User guide - GROMACS 2025.4 documentation. Available at: [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program. Available at: [Link]

-

Al-Amiery, A. A., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science, University of Baghdad. Available at: [Link]

-

GROMACS. (2026). Reference Manual - GROMACS 2026.0 documentation. Available at: [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Available at: [Link]

-

ResearchGate. (2026). (PDF) GROMACS USER MANUAL (Version 5.0-rc1). Available at: [Link]

-

Scribd. (n.d.). AutoDock Vina 1.2.0 Documentation. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035. Available at: [Link]

-

IT4Innovations National Supercomputing Center. (n.d.). AutoDock Vina. Available at: [Link]

-

ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

-

Burke Group. (n.d.). Learning to Approximate Density Functionals. University of California, Irvine. Available at: [Link]

-

Wikipedia. (n.d.). Density functional theory. Available at: [Link]

-

Bhattacharya, S., & Bhattacharyya, D. (2016). DFT calculations of atoms and molecules in Cartesian grids. Chemical Modelling, 13, 221-260. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. eurasianjournals.com [eurasianjournals.com]

- 7. dft.uci.edu [dft.uci.edu]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 12. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Janus kinase 2 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. udemy.com [udemy.com]

- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 22. AutoDock Vina - SAS User Documentation [userdocs.hpc.sav.sk]

- 23. researchgate.net [researchgate.net]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. User guide - GROMACS 2025.1 documentation [manual.gromacs.org]

- 26. m.youtube.com [m.youtube.com]

- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 28. Protein-Ligand Complex [mdtutorials.com]

- 29. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 30. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. SwissADME [swissadme.ch]

- 33. wisdomlib.org [wisdomlib.org]

- 34. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 35. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Properties for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Abstract